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molecular formula C10H12O4S B1611719 Methyl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 300355-18-4

Methyl 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No. B1611719
M. Wt: 228.27 g/mol
InChI Key: HCMUPMCWKYOOBZ-UHFFFAOYSA-N
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Patent
US06610846B1

Procedure details

A mechanical stirrer was used for this reaction. A solution of diisopropylamine (29.2 mL, 0.21 mol) in dry tetrahydrofuran (186 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (62 mL) was cooled to −78° C. and then treated with a 2.5M solution of n-butyllithium in hexanes (83.4 mL, 0.21 mol). The yellow-orange reaction mixture was stirred at −78° C. for 35 min and then slowly treated with a solution of 4-(methanesulfonyl)phenyl acetic acid methyl ester (45.35 g, 0.20 mol) in dry tetrahydrofuran (186 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (62 mL). The reaction mixture turned dark in color. The reaction mixture was then stirred at −78° C. for 50 min, at which time, a solution of iodomethylcyclopentane (50.08 g, 0.24 mol) in a small amount of dry tetrahydrofuran was added slowly. The reaction mixture was then stirred at −78° C. for 50 min, and then allowed to warm to 25° C. where it was stirred for 36 h. The reaction mixture was quenched with water (100 mL), and the resulting reaction mixture was concentrated in vacuo to remove tetrahydrofuran. The remaining residue was diluted with ethyl acetate (1.5 L). The organic phase was washed with a saturated aqueous sodium chloride solution (1×500 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 3/1 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonylphenyl)propionic acid methyl ester (41.79 g, 68%) as a yellow viscous oil: EI-HRMS m/e calcd for C16H22O4S (M+) 310.1239, found 310.1230.
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
83.4 mL
Type
reactant
Reaction Step Two
Quantity
45.35 g
Type
reactant
Reaction Step Three
Quantity
186 mL
Type
solvent
Reaction Step Three
Quantity
62 mL
Type
solvent
Reaction Step Three
Quantity
50.08 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15](=[O:27])[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([S:23]([CH3:26])(=[O:25])=[O:24])=[CH:19][CH:18]=1.I[CH2:29][CH:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1>O1CCCC1.CN1CCCN(C)C1=O>[CH3:13][O:14][C:15](=[O:27])[CH:16]([C:17]1[CH:18]=[CH:19][C:20]([S:23]([CH3:26])(=[O:24])=[O:25])=[CH:21][CH:22]=1)[CH2:29][CH:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1

Inputs

Step One
Name
Quantity
29.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
186 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
62 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
83.4 mL
Type
reactant
Smiles
Step Three
Name
Quantity
45.35 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)S(=O)(=O)C)=O
Name
Quantity
186 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
62 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O
Step Four
Name
Quantity
50.08 g
Type
reactant
Smiles
ICC1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The yellow-orange reaction mixture was stirred at −78° C. for 35 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mechanical stirrer was used for this reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at −78° C. for 50 min, at which time
Duration
50 min
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at −78° C. for 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. where it
STIRRING
Type
STIRRING
Details
was stirred for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
The remaining residue was diluted with ethyl acetate (1.5 L)
WASH
Type
WASH
Details
The organic phase was washed with a saturated aqueous sodium chloride solution (1×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(CC1CCCC1)C1=CC=C(C=C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.79 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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